Cas no 2059974-68-2 (1,6-dimethyl-7-azabicyclo4.2.0octane)

1,6-dimethyl-7-azabicyclo4.2.0octane 化学的及び物理的性質
名前と識別子
-
- 7-Azabicyclo[4.2.0]octane, 1,6-dimethyl-
- 1,6-dimethyl-7-azabicyclo4.2.0octane
-
- MDL: MFCD30500218
- インチ: 1S/C9H17N/c1-8-5-3-4-6-9(8,2)10-7-8/h10H,3-7H2,1-2H3
- InChIKey: LSECVPDXYDSENS-UHFFFAOYSA-N
- ほほえんだ: C12(C)C(C)(NC1)CCCC2
1,6-dimethyl-7-azabicyclo4.2.0octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339240-0.5g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 0.5g |
$946.0 | 2023-09-03 | ||
Enamine | EN300-339240-5.0g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 5.0g |
$2858.0 | 2023-02-23 | ||
Enamine | EN300-339240-10.0g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 10.0g |
$4236.0 | 2023-02-23 | ||
Enamine | EN300-339240-0.1g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 0.1g |
$867.0 | 2023-09-03 | ||
Enamine | EN300-339240-2.5g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 2.5g |
$1931.0 | 2023-09-03 | ||
Enamine | EN300-339240-5g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 5g |
$2858.0 | 2023-09-03 | ||
Enamine | EN300-339240-1g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 1g |
$986.0 | 2023-09-03 | ||
Enamine | EN300-339240-1.0g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-339240-10g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 10g |
$4236.0 | 2023-09-03 | ||
Enamine | EN300-339240-0.25g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 0.25g |
$906.0 | 2023-09-03 |
1,6-dimethyl-7-azabicyclo4.2.0octane 関連文献
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
1,6-dimethyl-7-azabicyclo4.2.0octaneに関する追加情報
Professional Introduction to 1,6-dimethyl-7-azabicyclo[4.2.0]octane (CAS No. 2059974-68-2)
1,6-dimethyl-7-azabicyclo[4.2.0]octane, a compound with the chemical identifier CAS No. 2059974-68-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This bicyclic azapeptide analog has garnered considerable attention due to its unique structural framework and promising biological activities. The compound's molecular architecture, characterized by a fused bicyclic system containing an azabenzene ring, makes it a valuable candidate for further exploration in drug discovery and therapeutic applications.
The structural complexity of 1,6-dimethyl-7-azabicyclo[4.2.0]octane contributes to its distinct pharmacophoric properties, which have been the focus of numerous studies aiming to elucidate its mechanism of action and potential therapeutic benefits. Recent research has highlighted the compound's ability to interact with various biological targets, suggesting its utility in addressing a range of medical conditions. The presence of methyl substituents at the 1 and 6 positions enhances the compound's lipophilicity, facilitating better membrane permeability and potentially improving its bioavailability.
In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and enhancing drug efficacy. The bicyclic azapeptide core of 1,6-dimethyl-7-azabicyclo[4.2.0]octane provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to fine-tune its properties for specific therapeutic applications. For instance, modifications to the azabenzene ring or the introduction of additional functional groups can alter its binding affinity and selectivity towards target proteins.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, further accelerating the drug discovery process. Virtual screening and molecular docking studies have been instrumental in identifying potential binding sites for 1,6-dimethyl-7-azabicyclo[4.2.0]octane on various biological targets. These studies have revealed promising interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
The compound's potential extends beyond inflammation; it has also shown promise in preclinical models as a modulator of neurodegenerative diseases. The unique structural features of 1,6-dimethyl-7-azabicyclo[4.2.0]octane allow it to penetrate the blood-brain barrier more effectively than traditional small molecules, offering a new approach to treating conditions such as Alzheimer's disease and Parkinson's disease. Early-stage clinical trials are underway to evaluate its safety and efficacy in human patients.
The synthesis of CAS No. 2059974-68-2 presents both challenges and opportunities for chemists specializing in complex molecule construction. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as transition-metal-catalyzed cyclizations and enzymatic resolutions have played a pivotal role in optimizing the synthetic route.
The environmental impact of producing such compounds is also a critical consideration in modern drug development. Sustainable synthetic strategies are being explored to minimize waste and reduce energy consumption without compromising yield or quality. Green chemistry principles are being integrated into the synthesis of 1,6-dimethyl-7-azabicyclo[4.2.0]octane, ensuring that future production processes are both efficient and environmentally friendly.
The regulatory landscape for novel pharmaceutical compounds requires rigorous testing to ensure their safety and efficacy before they can reach the market. Regulatory agencies such as the FDA and EMA have established stringent guidelines for clinical trials, necessitating comprehensive preclinical data before human testing can begin. The journey from discovery to market approval is long and arduous but essential for bringing safe and effective treatments to patients worldwide.
The future prospects for CAS No. 2059974-68-2 are bright, with ongoing research exploring new therapeutic applications and improving synthetic methodologies. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical giants are driving innovation in this field, paving the way for next-generation therapeutics based on this promising scaffold.
2059974-68-2 (1,6-dimethyl-7-azabicyclo4.2.0octane) 関連製品
- 451504-49-7(3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide)
- 2228317-29-9(methyl 1-methyl-5-(4-oxobutyl)-1H-pyrazole-3-carboxylate)
- 1368923-97-0(5-(1H-pyrrol-3-yl)-1,2-oxazol-3-amine)
- 2227826-89-1(rac-(3R,4S)-4-(5-chlorothiophen-3-yl)methyloxolan-3-ol)
- 1805360-94-4(Methyl 2-chloro-4-(difluoromethyl)-6-methylpyridine-3-carboxylate)
- 946199-68-4(N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 2758000-93-8(4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine)
- 59702-10-2(1-(propan-2-yl)piperazin-2-one)
- 2241129-44-0(2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride)
- 2680710-62-5(5-acetyl-3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2-carboxylic acid)



